Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate

RIP1 kinase inhibitor pyrazolo[3,4-c]pyridine structure–activity relationship

Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate (CAS 2095516-89-3) is a synthetic pyrazole derivative bearing a strategically placed 5-chloro substituent, a 4-(2-oxoethyl) aldehyde handle, and a 3-carboxylate ethyl ester. It serves as an advanced intermediate in the preparation of SI-918 and related analogs—potent, orally available, brain-penetrating receptor interacting protein 1 (RIP1) kinase inhibitors.

Molecular Formula C15H15ClN2O3
Molecular Weight 306.74 g/mol
CAS No. 2095516-89-3
Cat. No. B12328469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate
CAS2095516-89-3
Molecular FormulaC15H15ClN2O3
Molecular Weight306.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1CC=O)Cl)CC2=CC=CC=C2
InChIInChI=1S/C15H15ClN2O3/c1-2-21-15(20)13-12(8-9-19)14(16)18(17-13)10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3
InChIKeyXQTPPCVNFDVNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate (CAS 2095516-89-3): A Defined RIP1 Kinase Inhibitor Intermediate for Targeted Synthesis Programs


Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate (CAS 2095516-89-3) is a synthetic pyrazole derivative bearing a strategically placed 5-chloro substituent, a 4-(2-oxoethyl) aldehyde handle, and a 3-carboxylate ethyl ester . It serves as an advanced intermediate in the preparation of SI-918 and related analogs—potent, orally available, brain-penetrating receptor interacting protein 1 (RIP1) kinase inhibitors . The compound is supplied at ≥97% purity by multiple vendors and is handled under refrigerated (0–8 °C) and inert atmosphere conditions to preserve the reactive aldehyde functionality .

Why Generic 1-Benzylpyrazole-3-carboxylate Analogs Cannot Substitute for CAS 2095516-89-3 in RIP1 Kinase Inhibitor Synthesis


Superficially similar 1-benzylpyrazole-3-carboxylate derivatives lack the three critical functional handles—the 5-chloro substituent, the 4-(2-oxoethyl) aldehyde, and the 3-ethyl ester—that are simultaneously required for the key cyclization step yielding the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine core of SI-918-class RIP1 inhibitors [1]. The Takeda patent family (US 10,787,462 B2) explicitly employs the des-chloro analog ethyl 1-benzyl-4-(2-oxoethyl)pyrazole-3-carboxylate as a reference intermediate, but the 5-chloro congener is essential for constructing the 3-chloro-substituted pyrazolo[3,4-c]pyridine scaffold found in the highest-potency clinical candidates [2]. Substituting an analog lacking the aldehyde, the chlorine, or the ester at the correct ring position introduces additional synthetic steps, depresses overall yield, or leads to a structurally divergent final compound with unvalidated pharmacology [1].

Head-to-Head Comparative Evidence: Quantifiable Differentiation of Ethyl 1-Benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate (CAS 2095516-89-3) Versus Closest Analogs


5-Chloro vs. 5-Des-Chloro Analog: Structural Prerequisite for the 3-Chloro-pyrazolo[3,4-c]pyridine Pharmacophore in Clinical RIP1 Candidates

The Takeda patent US 10,787,462 B2 explicitly describes ethyl 1-benzyl-4-(2-oxoethyl)pyrazole-3-carboxylate—the 5-des-chloro analog—as a general intermediate, but the ultimate high-potency lead compound (compound 22; CAS 2095515-38-9) and its congeners contain a 3-chloro substituent on the fused pyrazolo[3,4-c]pyridine core [1]. The 5-chloro substitution on the pyrazole ring of CAS 2095516-89-3 eliminates the need for a late-stage halogenation step, directly delivering the chlorine atom into the final bicyclic scaffold . Compound 22, derived via this chloro-intermediate pathway, achieves a RIP1 kinase pKi of 9.04 and suppresses necroptosis in HT-29 cells with an IC50 of 2 nM [2].

RIP1 kinase inhibitor pyrazolo[3,4-c]pyridine structure–activity relationship medicinal chemistry intermediate

4-(2-Oxoethyl) Aldehyde Handle vs. 4-Unsubstituted Analogs: Enabling the Key Cyclization to the Pyrazolo[3,4-c]pyridine Bicyclic Core

The 4-(2-oxoethyl) substituent of CAS 2095516-89-3 provides the aldehyde electrophile necessary for intramolecular cyclization with an amine nucleophile to form the tetrahydropyridine ring of the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine scaffold [1]. In contrast, 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid (CAS 1565755-08-9) and ethyl 1-benzyl-1H-pyrazole-3-carboxylate (CAS 174907-58-5) lack this aldehyde handle entirely and cannot undergo the same cyclization without additional functionalization steps . The Yoshikawa et al. (2018) disclosure demonstrates that the 4-(2-oxoethyl) moiety is a conserved synthetic entry point across the entire lead-optimization campaign that culminated in compound 22 [1].

heterocyclic cyclization aldehyde intermediate RIP1 inhibitor scaffold synthetic efficiency

Documented Intermediate for SI-918 vs. General-Purpose Pyrazole Building Blocks: Validated Synthetic Lineage to a Sub-Nanomolar RIP1 Inhibitor

CAS 2095516-89-3 is explicitly documented by SynInnova Laboratories as an advanced pyrazole intermediate in the preparation of SI-918 and related analogs, referencing the Takeda medicinal chemistry disclosure . The final compound derived from this intermediate series—compound 22 (RIP1 kinase inhibitor 1, CAS 2095515-38-9)—exhibits a RIP1 kinase pKi of 9.04, suppresses necroptosis in human HT-29 cells with an IC50 of 2 nM and pMLKL phosphorylation with an IC50 of 1.3 nM, and demonstrates oral efficacy in the mouse experimental autoimmune encephalomyelitis (EAE) model at 10 mg/kg BID [1]. In contrast, generic 1-benzylpyrazole building blocks such as ethyl 1-benzyl-1H-pyrazole-3-carboxylate (CAS 174907-58-5) have no documented role in validated kinase inhibitor programs and lack the functional group array needed to reach the pyrazolo[3,4-c]pyridine pharmacophore .

SI-918 RIP1 kinase necroptosis inhibitor validated intermediate Takeda pharmaceutical

Purity Benchmarking: 97% Minimum Purity (HPLC) with Refrigerated Storage Specification vs. Lower-Purity or Ambient-Stable Analogs

CAS 2095516-89-3 is supplied at ≥97% purity (HPLC) by AChemBlock (Catalog ID S77061) and at NLT 97% by MolCore, with explicit storage instructions at 0–8 °C . SynInnova further specifies storage under nitrogen or argon with refrigeration for long-term shelf life, reflecting the reactivity of the aldehyde moiety . In comparison, the des-chloro analog ethyl 1-benzyl-4-(2-oxoethyl)pyrazole-3-carboxylate is not commercially cataloged with defined purity specifications, and the structurally simpler ethyl 1-benzyl-1H-pyrazole-3-carboxylate is typically supplied at 95% purity without cold-chain requirements . The 97% purity threshold is critical because aldehyde-containing intermediates with lower purity often contain carboxylic acid oxidation byproducts that reduce cyclization efficiency.

purity specification HPLC aldehyde stability supply chain quality refrigerated storage

1-Benzyl vs. Alternative N1-Substitution: Conservation of the N-Benzyl Group Essential for RIP1 Kinase Binding Affinity

The N1-benzyl group of CAS 2095516-89-3 is conserved in the final high-potency RIP1 inhibitor compound 22 (pKi = 9.04), where it occupies a hydrophobic pocket in the RIP1 kinase domain as confirmed by X-ray crystallography (PDB 6c4d) [1]. The Zou et al. (2016) SAR study on 1-benzyl-1H-pyrazole derivatives demonstrated that the benzyl N1-substituent is critical for RIP1 binding; compound 4b bearing an N1-benzyl group achieved a Kd of 0.078 μM, whereas earlier hits with alternative N1-substitution patterns showed substantially weaker binding [2]. Analogs such as 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (compound 1a) required extensive re-optimization to achieve comparable potency, underscoring that the N1-benzyl motif is not trivially replaceable [2].

N-benzyl pyrazole RIP1 binding pocket hydrophobic interaction kinase inhibitor selectivity

Optimal Procurement and Deployment Scenarios for Ethyl 1-Benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate (CAS 2095516-89-3) Based on Quantitative Differentiation Evidence


Synthesis of 3-Chloro-7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine RIP1 Kinase Inhibitors (SI-918 Series and Congeners)

CAS 2095516-89-3 is the optimal starting material for constructing the 3-chloro-substituted pyrazolo[3,4-c]pyridine core found in the Takeda SI-918 series. The 5-chloro substituent is directly incorporated into the final bicyclic scaffold without a separate halogenation step, while the 4-(2-oxoethyl) aldehyde enables the key intramolecular cyclization that forms the tetrahydropyridine ring [1]. This intermediate maps directly to compound 22, which achieves RIP1 pKi = 9.04 and HT-29 necroptosis IC50 = 2 nM [2]. Researchers pursuing RIP1-dependent necroptosis inhibition for inflammatory bowel disease, multiple sclerosis, or acute organ injury models should prioritize this intermediate over des-chloro or non-aldehyde analogs.

Medicinal Chemistry Lead Optimization: Late-Stage Diversification at the 3-Carboxylate Position

The 3-ethyl ester of CAS 2095516-89-3 serves as a protected carboxylate that can be hydrolyzed to the free acid and subsequently coupled to diverse amines, enabling parallel library synthesis of amide variants at the position corresponding to the benzoxazepine attachment point in compound 22 [1]. The 97% purity specification ensures that hydrolysis proceeds cleanly without confounding side reactions from aldehyde oxidation byproducts. This scenario is suited for structure–activity relationship (SAR) campaigns aiming to explore RIP1 kinase selectivity against off-target kinases [2].

Process Chemistry Scale-Up: Multi-Gram Synthesis with Defined Purity and Stability Parameters

With commercial availability at ≥97% purity and documented storage under inert atmosphere at 0–8 °C, CAS 2095516-89-3 is qualified for multi-gram process chemistry campaigns [1]. The AChemBlock catalog offers bulk inquiry options with a list price of $1,680 per gram, providing a benchmark for cost modeling [2]. The cold-chain requirement and aldehyde stability profile differentiate this intermediate from ambient-stable analogs and must be factored into supply chain planning for kilogram-scale synthesis.

Comparative Tool Compound Synthesis: Benchmarking 5-Chloro vs. 5-Des-Chloro RIP1 Inhibitor Analogs

The availability of both CAS 2095516-89-3 (5-chloro) and its des-chloro counterpart ethyl 1-benzyl-4-(2-oxoethyl)pyrazole-3-carboxylate enables systematic head-to-head comparison of the contribution of the 3-chloro substituent to RIP1 kinase potency, selectivity, and pharmacokinetics in the final pyrazolo[3,4-c]pyridine series [1]. Such comparative studies are essential for elucidating the structure–kinetic relationships that govern target residence time, a parameter highlighted as critical in the Yoshikawa et al. (2018) disclosure [2].

Quote Request

Request a Quote for Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.